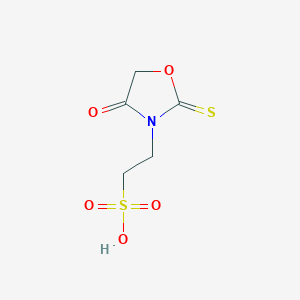
3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo-: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Its structure features a five-membered ring with an oxazolidine moiety, which is fused with a thioxo group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo- typically involves the reaction of primary amines with carbon disulfide (CS₂) and itaconic anhydride. This one-pot synthesis method is efficient and yields functionalized 4-oxo-2-thioxo-1,3-thiazinanes . The reaction is carried out under mild conditions, often at ambient temperature, and results in the formation of the desired product with good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as an enzyme inhibitor, particularly as an aldose reductase inhibitor . This makes it a valuable tool for studying enzyme kinetics and developing therapeutic agents for diseases related to enzyme dysfunction.
Medicine: In medicine, derivatives of this compound have been investigated for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Its ability to inhibit specific enzymes makes it a promising candidate for drug development.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo- involves its interaction with specific molecular targets, such as enzymes. For example, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol . This inhibition can help manage complications related to diabetes by reducing the accumulation of sorbitol in tissues.
Molecular Targets and Pathways:
Aldose Reductase: The compound targets the aldose reductase enzyme, which is involved in the polyol pathway.
Binding Interactions: Key interactions with amino acid residues in the enzyme’s active site, such as His110, Trp111, Tyr48, and Leu300, contribute to its inhibitory activity.
Comparación Con Compuestos Similares
Rhodanine-3-acetic acid: This compound shares structural similarities with 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo-, particularly the thioxo group and the five-membered ring.
Epalrestat: A clinically used aldose reductase inhibitor that is structurally related to the compound.
Uniqueness: 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo- is unique due to its combination of an oxazolidine ring and a thioxo group. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
68561-10-4 |
|---|---|
Fórmula molecular |
C5H7NO5S2 |
Peso molecular |
225.2 g/mol |
Nombre IUPAC |
2-(4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanesulfonic acid |
InChI |
InChI=1S/C5H7NO5S2/c7-4-3-11-5(12)6(4)1-2-13(8,9)10/h1-3H2,(H,8,9,10) |
Clave InChI |
PPMCSZRGJHEBAY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=S)O1)CCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


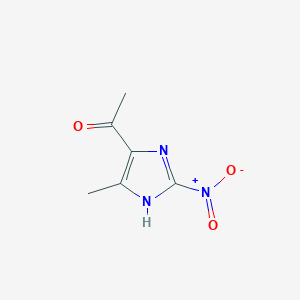
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
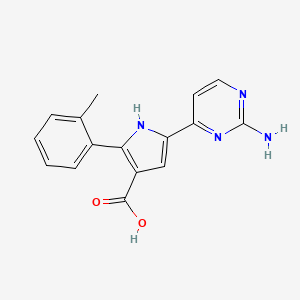
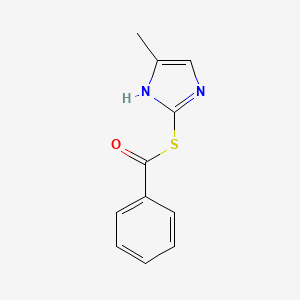
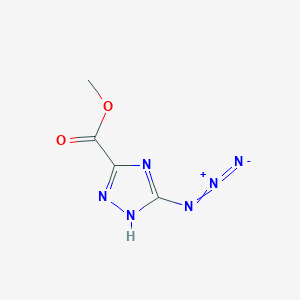
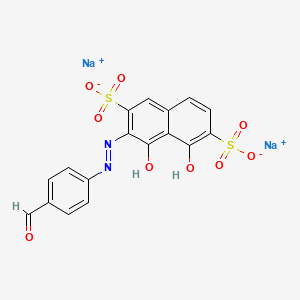
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)

![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)



![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)

